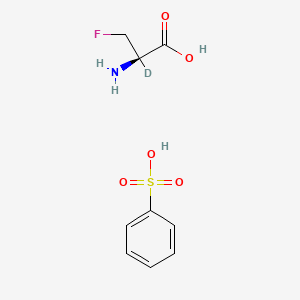

3-Fluoro-D-(2-2H)alanine benzenesulphonate

Description

Historical Context of Halogenated Amino Acid Analogues in Biochemical Research

The introduction of halogen atoms, particularly fluorine, into amino acids has a rich history in the exploration of protein structure and function. chegg.comcsic.es Due to its small size and high electronegativity, fluorine can mimic hydrogen in some contexts while also acting as an excellent leaving group, making fluorinated compounds potent tools for creating mechanism-based enzyme inhibitors. nih.gov

Historically, researchers have utilized halogenated amino acids to:

Probe enzyme active sites: The introduction of a halogen can alter the electronic properties of an amino acid, influencing its binding affinity and providing information about the steric and electronic environment of the enzyme's active site. nih.gov

Study protein folding and stability: The incorporation of fluorinated amino acids, such as 4-fluoroproline, has been instrumental in studying the kinetics and stability of protein folding. csic.es

Develop antimicrobial agents: Halogenated amino acids have been explored for their potential as antimicrobial peptides (AMPs), where the halogen can enhance biological activity and resistance to degradation. chegg.comnih.gov

Serve as NMR probes: The fluorine-19 nucleus is an excellent NMR probe, allowing for the study of protein structure, dynamics, and interactions without the background noise present in typical biological samples. nih.gov

The development of synthetic strategies to produce these halogenated analogues has been a critical enabler of this research, allowing for their incorporation into peptides and proteins. chegg.comresearchgate.net

Significance of Deuterium (B1214612) Labeling at the C-2 Position in Investigating Enzyme Reaction Mechanisms

The substitution of a hydrogen atom with its heavier isotope, deuterium, at a specific position in a substrate molecule is a classic technique in mechanistic enzymology. This seemingly minor change can have a profound effect on the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). chegg.com

The C-H bond is weaker and vibrates at a higher frequency than the corresponding C-D bond. Consequently, if the cleavage of the C-H bond at the C-2 (or α-carbon) position of an amino acid is the rate-determining step of an enzymatic reaction, replacing hydrogen with deuterium will slow down the reaction. uiowa.edu By measuring the magnitude of this KIE, researchers can:

Identify the rate-limiting step: A significant KIE points to the breaking of the C-H bond as a key event in the slowest step of the reaction sequence.

Elucidate transition state structure: The magnitude of the KIE can provide insights into the geometry and charge distribution of the transition state. scispace.com

Probe for coupled motion: In some cases, the KIE can reveal the coupling of protein dynamics to the chemical transformation of the substrate. nih.gov

Enzymatic methods have been developed for the site-selective deuteration of amino acids, offering improved efficiency over traditional chemical synthesis. nih.govacs.org This has been particularly valuable in studying pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes, such as alanine (B10760859) racemase, where the abstraction of the α-proton is a central feature of the catalytic mechanism. nih.govscispace.com

Table 1: Kinetic Isotope Effects on Alanine Racemase from Geobacillus stearothermophilus

| Substrate | Parameter | Protiated Enzyme (H-AR) | Deuterated Enzyme (D-AR) | Heavy Enzyme KIE (kH/kD) |

| L-Alanine | kcat (s⁻¹) | 650 ± 20 | 500 ± 20 | 1.3 ± 0.1 |

| kcat/KM (M⁻¹s⁻¹) | (1.6 ± 0.1) x 10⁵ | (1.2 ± 0.1) x 10⁵ | 1.3 ± 0.1 | |

| D-Alanine | kcat (s⁻¹) | 1200 ± 100 | 900 ± 50 | 1.3 ± 0.1 |

| kcat/KM (M⁻¹s⁻¹) | (2.0 ± 0.2) x 10⁵ | (1.5 ± 0.1) x 10⁵ | 1.3 ± 0.1 | |

| L-[2-²H]Alanine | kcat (s⁻¹) | 170 ± 10 | 100 ± 10 | 1.7 ± 0.2 |

| kcat/KM (M⁻¹s⁻¹) | (3.6 ± 0.3) x 10⁴ | (1.2 ± 0.1) x 10⁴ | 3.0 ± 0.3 | |

| D-[2-²H]Alanine | kcat (s⁻¹) | 350 ± 20 | 190 ± 10 | 1.8 ± 0.1 |

| kcat/KM (M⁻¹s⁻¹) | (6.5 ± 0.5) x 10⁴ | (2.2 ± 0.1) x 10⁴ | 3.0 ± 0.2 |

Data adapted from Toney, M. D., et al. (2013). J. Am. Chem. Soc. nih.gov

This table clearly demonstrates that deuteration at the C-2 position of alanine leads to a significant decrease in the catalytic efficiency of alanine racemase, confirming the importance of α-proton abstraction in the reaction mechanism.

Overview of the Role of 3-Fluoro-D-(2-2H)alanine as a Mechanism-Based Enzyme Inhibitor

3-Fluoro-D-alanine is a well-characterized mechanism-based inhibitor, or "suicide substrate," of alanine racemase. csic.es This enzyme is crucial for bacterial cell wall biosynthesis as it provides D-alanine for peptidoglycan assembly. nih.gov The inhibition mechanism involves the enzyme's own catalytic machinery.

The generally accepted mechanism for the inactivation of alanine racemase by 3-fluoro-D-alanine proceeds as follows:

The inhibitor binds to the active site of alanine racemase, forming a Schiff base with the pyridoxal phosphate (B84403) (PLP) cofactor. nih.govyoutube.com

The enzyme's catalytic base abstracts the α-proton (or deuteron (B1233211) in the case of 3-Fluoro-D-(2-2H)alanine).

This is followed by the elimination of the fluoride (B91410) ion from the β-carbon.

This elimination generates a highly reactive amino-acrylate intermediate covalently bound to the PLP cofactor.

This reactive species then attacks a nucleophilic residue in the active site of the enzyme, leading to the formation of a stable, covalent adduct and irreversible inactivation of the enzyme. chegg.comchegg.com

The deuteration at the C-2 position in 3-Fluoro-D-(2-2H)alanine is designed to specifically probe the initial α-proton abstraction step. By comparing the rate of inactivation by the deuterated and non-deuterated forms of 3-fluoro-D-alanine, researchers can quantify the kinetic isotope effect for this crucial step in the inactivation pathway. This provides definitive evidence for the timing and importance of C-H bond cleavage in the mechanism of this potent inhibitor. One study on the metabolism of 2-²H-3-fluoro-D-alanine (fludalanine) showed that its primary metabolic pathway involves oxidation to fluoropyruvate. nih.gov

Table 2: Research Findings on the Inactivation of Alanine Racemase by Halogenated Alanine Analogues

| Compound | Target Enzyme | Key Finding | Reference |

| β,β,β-Trifluoroalanine | Alanine Racemase | Inactivation involves the loss of two fluoride ions and covalent modification of Lysine-38. | nih.gov |

| 3-Fluorovinylglycine | Alanine Racemase | Acts as a more efficient inactivator than fluoroalanine, with a lethal event for every 2.2 turnovers. | csic.esnih.gov |

| Monohaloalanines | Glutamate-pyruvate transaminase | Act as inactivators. | nih.gov |

| Polyhaloalanines | γ-Cystathionase | Cause time-dependent, irreversible inactivation through the formation of a β-halo-α,β unsaturated imine. | nih.govacs.org |

These findings underscore the utility of halogenated alanines in elucidating the mechanisms of a variety of PLP-dependent enzymes. The specific inclusion of deuterium in 3-Fluoro-D-(2-2H)alanine benzenesulphonate provides an even finer tool for dissecting these intricate biochemical reactions.

Properties

CAS No. |

59189-06-9 |

|---|---|

Molecular Formula |

C9H12FNO5S |

Molecular Weight |

266.27 g/mol |

IUPAC Name |

(2R)-2-amino-2-deuterio-3-fluoropropanoic acid;benzenesulfonic acid |

InChI |

InChI=1S/C6H6O3S.C3H6FNO2/c7-10(8,9)6-4-2-1-3-5-6;4-1-2(5)3(6)7/h1-5H,(H,7,8,9);2H,1,5H2,(H,6,7)/t;2-/m.0/s1/i;2D |

InChI Key |

XOXBTKOKBQADJP-RFHPMPFVSA-N |

Isomeric SMILES |

[2H][C@](CF)(C(=O)O)N.C1=CC=C(C=C1)S(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)O.C(C(C(=O)O)N)F |

Origin of Product |

United States |

Synthetic Methodologies for the Stereoselective and Isotopic Preparation of 3 Fluoro D 2 2h Alanine

Asymmetric Synthesis Routes for D-Alanine Derivatives

The production of D-amino acids, which are less common in nature than their L-counterparts, is a critical first step. Biocatalytic methods have emerged as powerful tools for this purpose due to their high stereoselectivity.

D-amino acid transaminases (DAATs) are key enzymes used in the asymmetric synthesis of D-amino acids from their corresponding α-keto acids. mdpi.comnih.gov These pyridoxal-5′-phosphate (PLP)-dependent enzymes catalyze the reversible transfer of an amino group from a donor molecule (like D-alanine) to an α-keto acid acceptor. mdpi.com By employing a DAAT with a broad substrate specificity, such as the one from Haliscomenobacter hydrossis, various α-keto acids can be efficiently aminated to produce the desired D-amino acids with an enantiomeric excess often exceeding 99%. mdpi.com Engineered (R)-selective transaminases have also been developed to further improve the efficiency of D-alanine synthesis. researchgate.net These enzymatic approaches are considered a green chemistry alternative to traditional chemical methods. rsc.org

Table 1: Enzymatic Asymmetric Synthesis of D-Amino Acids

| Enzyme Type | Reaction Type | Key Advantages | Example Reference |

|---|---|---|---|

| D-Amino Acid Transaminase (DAAT) | Stereoselective amination of α-keto acids | High enantiomeric excess (>99%), broad substrate scope. mdpi.com | mdpi.com |

| Engineered (R)-selective Transaminase | Asymmetric synthesis from prochiral ketones | Improved activity and stability for non-natural substrates. researchgate.net | researchgate.net |

| Imine Reductase (Engineered) | Kinetic resolution via reductive amination | Excellent stereoselectivity and high isolated yields. rsc.org | rsc.org |

Strategies for Fluorine Introduction at the C-3 Position

Introducing a fluorine atom at the β-carbon (C-3) of an amino acid requires specialized synthetic methods. The high electronegativity and small size of fluorine can significantly alter the properties of the molecule. acs.org

One advanced strategy involves palladium-catalyzed β-C(sp³)–H fluorination. acs.org This method allows for the direct and stereoselective introduction of fluorine into a pre-existing amino acid scaffold. By using a suitable quinoline-based ligand, it is possible to achieve sequential β-C(sp³)–H arylation followed by stereoselective fluorination, leading to the synthesis of unnatural, enantiopure anti-β-fluoro-α-amino acids from readily available starting materials like L-alanine. acs.org

Other approaches for synthesizing fluorinated alanines include the use of N-substituted imines of alkyl trifluoropyruvate as electrophilic synthons. For instance, the condensation of ethyl trifluoropyruvate with an amine can yield a Schiff base that, after isomerization and hydrolysis, produces 3,3,3-trifluoro-DL-alanine. While this particular example yields a trifluoro derivative, similar principles can be adapted for monofluorination. Enzymatic resolution can then be employed to separate the desired enantiomer.

Table 2: Selected Methods for C-3 Fluorination of Alanine (B10760859) Precursors

| Method | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Palladium-Catalyzed β-C(sp³)–H Fluorination | Palladium catalyst, quinoline-based ligand | Direct, stereoselective fluorination of a C-H bond at the β-position. acs.org | acs.org |

| From Alkyl Trifluoropyruvates | Ethyl trifluoropyruvate, amine | Formation of a Schiff base intermediate followed by isomerization and hydrolysis. | |

| Enzymatic Resolution | Hydrolytic enzymes (e.g., papain) | Separation of a racemic mixture of N-Boc-3-fluoro-DL-alanine methyl ester. |

Stereospecific Deuterium (B1214612) Incorporation at the C-2 Position

The final modification to the core amino acid is the stereospecific incorporation of deuterium at the α-carbon (C-2). This is a challenging step, as conditions that facilitate H-D exchange at the C-2 position can often lead to racemization. mdpi.com

A biomimetic approach has been developed for the catalytic deuteration of L-alanine with inversion of stereochemistry to yield deuterated D-alanine. nih.gov This method uses a combination of an achiral pyridoxal (B1214274) analogue and a chiral base under mild conditions (neutral pD, 25 °C) without the need for protecting groups. nih.gov This system effectively performs a catalytic deracemization with deuteration, allowing for the conversion of a racemic alanine mixture into an enantiomeric excess of deuterated D-alanine. nih.gov

Another powerful technique involves dual-protein catalysis. nih.gov By using a combination of two enzymes, it is possible to achieve site-selective deuteration at either the Cα or Cβ position. For Cα deuteration, the system can achieve high levels of deuterium incorporation (e.g., 94-99%) across a range of amino acid substrates. nih.gov

Photo-induced methods can also be used for H/D exchange. nih.gov Photoirradiation of proteins or amino acids in D₂O can lead to the formation of intermediary carbon-centered radicals at the α-carbon. Subsequent quenching of this radical by a deuterium atom from the solvent results in deuterium incorporation. nih.gov The stereochemical outcome depends on the flexibility of the molecule to allow for deuterium addition to either prochiral face of the radical intermediate. nih.gov

Synthetic Considerations for the Benzenesulphonate Salt

Once the 3-Fluoro-D-(2-2H)alanine has been synthesized and purified, it is often converted into a salt to improve its stability, crystallinity, and handling properties. The benzenesulphonate salt is formed through a straightforward acid-base reaction.

Benzenesulfonic acid is a strong organic acid that can be prepared by the sulfonation of benzene (B151609) with sulfur trioxide. wikipedia.org To form the desired salt, the free amino acid, 3-Fluoro-D-(2-2H)alanine, which is basic due to its amino group, is reacted with a stoichiometric amount of benzenesulfonic acid in a suitable solvent. google.comprepchem.com Upon reaction, the acidic sulfonic acid group protonates the basic amino group of the alanine derivative, forming the 3-Fluoro-D-(2-2H)alaninium benzenesulphonate salt. The product can then be isolated by precipitation or by evaporation of the solvent. prepchem.com This process is analogous to general methods for preparing amino acid salts. nih.gov

Molecular Mechanisms of Enzyme Inhibition by 3 Fluoro D 2 2h Alanine

Mechanism-Based Inactivation of Alanine (B10760859) Racemase (EC 5.1.1.1)

Alanine racemase is a bacterial enzyme that utilizes pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to catalyze the interconversion of L-alanine and D-alanine, providing the essential D-alanine precursor for peptidoglycan biosynthesis. tandfonline.comwikipedia.orgnih.gov The absence of this enzyme in eukaryotes makes it an attractive target for antimicrobial agents. tandfonline.comwikipedia.org 3-Fluoro-D-alanine acts as a potent inactivator of this enzyme. nih.gov

The catalytic cycle of alanine racemase begins with a transaldimination reaction, where the incoming alanine substrate displaces a catalytic lysine (B10760008) residue (such as Lys39) that is covalently linked to the PLP cofactor. tandfonline.comebi.ac.uk When 3-fluoro-D-alanine enters the active site, it similarly forms an external aldimine with PLP. nih.gov The enzyme then proceeds with its normal catalytic action, which in this case involves the abstraction of the α-proton and subsequent β-elimination of the fluorine atom. nih.govchegg.comchegg.com This elimination process generates a highly reactive electrophilic intermediate, an aminoacrylate-PLP complex. nih.gov

In the case of related inhibitors like β,β,β-trifluoroalanine, the inactivation proceeds through the formation of an electrophilic β-difluoro-α,β-unsaturated imine after the loss of two fluoride (B91410) ions. nih.gov Kinetic isotope effect experiments on alanine racemase are consistent with the formation of a carbanion intermediate during catalysis. nih.gov

The reactive intermediate generated from the inhibitor is the key to the irreversible inactivation of the enzyme. This intermediate acts as a Michael acceptor, susceptible to nucleophilic attack by an active site residue, leading to a stable covalent adduct and enzyme inactivation. chegg.comnih.gov

For certain halogenated inhibitors, specific active site residues have been identified as the targets of this covalent modification.

Tyrosine: In the inactivation of alanine racemase from Escherichia coli B by 3-halovinylglycines, a related class of inhibitors, the lethal event involves the irreversible alkylation of a tyrosine residue within the active site sequence -Val-Gly-Tyr-Gly-Gly-Arg. nih.govcsic.es

Lysine: With β,β,β-trifluoroalanine, an alternative mechanism occurs where the nucleophilic attack comes from Lysine-38 on the β-difluoro-α,β-unsaturated imine intermediate, forming a covalent bond that inactivates the enzyme. nih.gov

| Inhibitor Class | Modified Residue | Enzyme Source |

|---|---|---|

| Halovinylglycines | Tyrosine | Escherichia coli B |

| β,β,β-Trifluoroalanine | Lysine | Salmonella typhimurium, Bacillus stearothermophilus |

The efficiency of mechanism-based inhibitors can be quantified by their partition ratio, which is the ratio of catalytic turnover events to inactivation events. A lower partition ratio indicates a more efficient inhibitor.

3-Fluoro-D-alanine is a potent but relatively inefficient inhibitor compared to halovinylglycines. nih.govcsic.es For every lethal inactivation event caused by fluoroalanine, the enzyme completes approximately 800 nonlethal turnovers. nih.govcsic.es In stark contrast, 3-chloro- and 3-fluorovinylglycine are highly efficient, causing a lethal event for every 2.2 nonlethal turnovers. nih.govcsic.es

The second-order rate constant for inactivation also provides a measure of inhibitor potency. D-chlorovinylglycine, the most reactive halovinylglycine analog studied, has a rate constant of 122 ± 14 M⁻¹s⁻¹, which is faster than the equivalent rate for D-fluoroalanine (93 M⁻¹s⁻¹). nih.govcsic.es

| Inhibitor | Partition Ratio (Turnover/Inactivation) | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| D-Fluoroalanine | ~800 | 93 |

| D-Chlorovinylglycine | 2.2 ± 0.2 | 122 ± 14 |

Inhibition of D-Alanine-D-Alanine Ligase (EC 6.3.2.4)

D-alanine-D-alanine ligase (Ddl) is another essential bacterial enzyme in the peptidoglycan synthesis pathway. nih.govwikipedia.org It belongs to the ATP-grasp superfamily of ligases and catalyzes the ATP-dependent formation of the D-alanyl-D-alanine dipeptide. wikipedia.orgpnas.orgnih.gov

The catalytic mechanism of Ddl proceeds in two half-reactions through an ordered ter-ter mechanism involving three substrates (ATP and two D-alanine molecules) and three products (ADP, inorganic phosphate (B84403), and D-alanyl-D-alanine). wikipedia.orgnih.gov

First Half-Reaction: In the presence of ATP, the carboxylate of the first D-alanine molecule attacks the γ-phosphate of ATP. nih.govebi.ac.uk This reaction forms a transient, high-energy D-alanyl-phosphate intermediate. nih.govebi.ac.uknih.gov

Second Half-Reaction: The amino group of a second D-alanine molecule then performs a nucleophilic attack on the carbonyl carbon of the D-alanyl-phosphate intermediate. nih.gov This forms a tetrahedral intermediate which then collapses to yield the final D-alanyl-D-alanine dipeptide and inorganic phosphate. nih.gov

Inhibitors that are structural analogs of D-alanine, such as D-cycloserine, can perturb this cycle. nih.gov Studies have shown that D-cycloserine can be phosphorylated by Ddl in an ATP-dependent reaction, forming a stable, phosphorylated drug molecule in the active site that mimics the D-alanyl-phosphate intermediate and blocks further reaction. nih.gov It is proposed that 3-fluoro-D-alanine, as another D-alanine analog, can similarly interfere with this ATP-dependent catalytic process.

The Ddl enzyme has two distinct binding sites for the two D-alanine substrates, with the first site having a higher affinity for D-alanine than the second. pnas.orgnih.gov D-alanine analogues, including 3-fluoro-D-alanine, are understood to function as competitive inhibitors. pnas.orgnih.gov They compete with the natural substrate, D-alanine, for binding at one or both of these active sites. nih.govpnas.org

The antibiotic D-cycloserine was found to be a competitive and reversible inhibitor of Ddl. pnas.org Similarly, phosphinate and phosphonate (B1237965) dipeptide analogs, which are designed to mimic intermediates in the ligation reaction, also act as reversible inhibitors that compete with D-alanine for both substrate binding sites. nih.gov This competitive binding mechanism prevents the natural substrate from accessing the catalytic machinery of the enzyme, thereby inhibiting the synthesis of the essential D-alanyl-D-alanine dipeptide.

Kinetic Isotope Effects in 3 Fluoro D 2 2h Alanine Research

Principles of Deuterium (B1214612) Kinetic Isotope Effects (KIE) in Enzyme Catalysis

The kinetic isotope effect is founded on the principle that substituting an atom with a heavier isotope alters the vibrational frequencies of chemical bonds. numberanalytics.com A bond to a heavier isotope, such as the carbon-deuterium (C-D) bond compared to a carbon-protium (C-H) bond, has a lower zero-point vibrational energy. numberanalytics.comnumberanalytics.com Consequently, more energy is required to break a C-D bond than a C-H bond. This difference in activation energy can lead to a slower reaction rate for the deuterated compound. The KIE is typically expressed as the ratio of the rate constant for the light isotope (kL) to that of the heavy isotope (kH). numberanalytics.com A KIE value greater than 1 is considered a normal kinetic isotope effect, while a value less than 1 is an inverse kinetic isotope effect. differencebetween.com

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken or formed in the rate-limiting step. differencebetween.comnih.gov

Primary Kinetic Isotope Effects (1° KIE) occur when the isotopically substituted atom is directly involved in bond cleavage or formation during the rate-determining step of the reaction. numberanalytics.comdifferencebetween.com For example, if the abstraction of the α-hydrogen of an amino acid is the slowest step in an enzymatic reaction, replacing that hydrogen with deuterium will result in a primary KIE. nih.gov These effects are typically significant, with kH/kD values often ranging from 2 to 10 or even higher, indicating that the C-H bond-breaking event is kinetically significant. numberanalytics.com

Secondary Kinetic Isotope Effects (2° KIE) are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step. numberanalytics.comnumberanalytics.comdifferencebetween.com Instead, these effects arise from changes in the vibrational environment of the transition state compared to the ground state. numberanalytics.comyoutube.com Secondary KIEs are generally much smaller than primary KIEs, with values typically close to unity (e.g., 0.8 to 1.5). numberanalytics.comdifferencebetween.com They are classified based on their position relative to the reaction center (alpha, beta, gamma, etc.). numberanalytics.com For instance, an isotopic substitution on a carbon adjacent to the reacting carbon can provide information about changes in hybridization or steric environment at the transition state. youtube.com

Table 1: Comparison of Primary and Secondary Kinetic Isotope Effects

| Feature | Primary KIE | Secondary KIE |

|---|---|---|

| Definition | Isotopic substitution at the site of bond cleavage/formation in the rate-determining step. differencebetween.com | Isotopic substitution at a site other than that of bond cleavage/formation. numberanalytics.comdifferencebetween.com |

| Typical Magnitude (kH/kD) | Large (typically 2-10). numberanalytics.com | Small (typically 0.8-1.5). numberanalytics.com |

| Information Provided | Indicates that a bond to the isotope is broken or formed in the rate-limiting step. nih.gov | Provides insights into the structure and environment of the transition state. numberanalytics.com |

Application of KIE to Elucidate Rate-Determining Steps in Enzymatic Reactions

For example, in a study of the enzyme dihydrofolate reductase, a large KIE was used to identify the hydride transfer step as rate-limiting. numberanalytics.com Similarly, studies on yeast enolase used both primary and secondary deuterium isotope effects to distinguish between a concerted and a stepwise reaction mechanism, ultimately providing strong evidence for a stepwise process where proton abstraction is a rate-limiting step. nih.gov The interpretation of KIE data allows biochemists to build a more accurate model of the energy landscape of an enzymatic reaction and understand how enzymes achieve their catalytic power. nih.govsolubilityofthings.com

Investigation of Metabolic Pathways of 3-Fluoro-D-(2-2H)alanine Using Isotopic Tracers

Isotopic tracers are indispensable for mapping metabolic pathways in vivo. nih.govtechnologynetworks.com The compound 3-Fluoro-D-(2-2H)alanine, also known as fludalanine (B1672869), is an analogue of D-alanine and a known inhibitor of bacterial alanine (B10760859) racemase. nih.govnih.gov Its deuterium label at the C-2 position makes it an ideal candidate for KIE studies to investigate its metabolism.

Research has shown that the primary metabolic pathway for fludalanine involves oxidation to fluoropyruvate (FP). nih.gov This intermediate is then rapidly reduced to form fluorolactate (FL), which is the major organic fluoride (B91410) metabolite found in laboratory animals. nih.gov The use of gas chromatography-mass spectrometry (GC/MS) allows for the quantification of these metabolites. nih.gov

Defluorination is a critical aspect of the metabolism of fluoro-amino acids. nih.govacs.org In the case of fludalanine, a crude pyruvate (B1213749) dehydrogenase complex from beef heart mitochondria was shown to catalyze the conversion of fluoropyruvate into acetate, CO₂, and a free fluoride ion, demonstrating a mechanism for defluorination. nih.gov Furthermore, some enzymes, such as alanine racemase from Streptomyces lavendulae, have been found to possess a high capacity for defluorinating 3-fluoroalanine directly via a β-elimination reaction. dtu.dk

Studies using isotopically labeled fluoroalanines have provided detailed insights into their metabolic stability and fate. For instance, while deuteration was hypothesized to reduce in vivo defluorination, studies on D-3-[¹⁸F]fluoroalanine-d₃ did not observe a significant reduction in this process. nih.gov However, deuteration in L-fluoroalanine analogues did appear to enhance metabolic resistance to certain enzymes, such as alanine aminotransferase, which converts L-alanine to pyruvate. nih.gov These findings highlight the complexity of metabolic pathways and the utility of isotopic tracers in dissecting them. nih.gov

Table 2: Key Metabolites in 3-Fluoro-D-alanine Metabolism

| Metabolite | Formation Pathway | Significance | Reference |

|---|---|---|---|

| Fluoropyruvate (FP) | Oxidation of 3-Fluoro-D-alanine. | Primary intermediate in the metabolic cascade; substrate for reduction and defluorination. | nih.gov |

| Fluorolactate (FL) | Rapid reduction of fluoropyruvate. | Major, predominant organic fluoride metabolite found in circulation. | nih.gov |

| Acetate, CO₂, Fluoride ion | Action of pyruvate dehydrogenase complex on fluoropyruvate. | Products of enzymatic defluorination. | nih.gov |

Structural Biology and Computational Analysis of Enzyme 3 Fluoro D 2 2h Alanine Complexes

X-ray Crystallography Studies of Enzyme-Inhibitor Adducts

X-ray crystallography has been an indispensable tool for visualizing the precise interactions between 3-Fluoro-D-(2-2H)alanine and its target enzymes at an atomic level. These studies have provided static snapshots of the inhibited state, offering a foundation for understanding the dynamic process of inactivation.

Crystallographic studies have successfully mapped the binding orientation of the inhibitor within the active sites of enzymes like alanine (B10760859) racemase and D-amino acid aminotransferase. In the case of D-amino acid aminotransferase from Bacillus sp. YM-1, the inhibitor, 3-fluoro-D-alanine, was found to form a covalent adduct with the PLP cofactor. The initial external aldimine formed between the inhibitor and PLP undergoes enzymatic prototropy to a quinonoid intermediate. Subsequent elimination of hydrogen fluoride (B91410) and a proton leads to the formation of a stable, catalytically inactive adduct. This adduct has been characterized as an amino-PLP-α,β-unsaturated acrylic acid derivative covalently bound to a key lysine (B10760008) residue in the active site.

Within the active site of alanine racemase from Geobacillus stearothermophilus, the covalent adduct formed with 3-fluoro-D-alanine has also been structurally characterized. The inhibitor is observed to be covalently linked to the PLP cofactor, effectively blocking the enzyme's catalytic cycle. The precise orientation of the fluoroalanine moiety within the active site highlights the specific interactions that govern its inhibitory potency.

The high-resolution crystal structures have been instrumental in identifying the key amino acid residues that form the binding pocket and interact with the inhibitor. For alanine racemase, residues such as Tyrosine 265 and Lysine 39 (or Lysine 38 in some species) are crucial for the binding and inactivation process. Lysine 39 is the residue that forms the internal aldimine with the PLP cofactor in the native enzyme. Upon inhibition, this lysine residue is often found to be covalently modified as part of the final adduct. Tyrosine 265, positioned near the active site, is thought to play a role in the catalytic mechanism, likely as a proton donor/acceptor, and its interaction with the inhibitor is critical for the inactivation process.

In D-amino acid aminotransferase, a key lysine residue (Lys145) is similarly involved in forming a covalent bond with the inhibitor-PLP adduct. The surrounding amino acid residues create a specific environment that facilitates the elimination of fluoride and the subsequent inactivation reaction.

| Enzyme | Critical Amino Acid Residues | Role in Interaction |

| Alanine Racemase | Tyrosine 265 | Potential proton donor/acceptor in the catalytic mechanism |

| Alanine Racemase | Lysine 39/38 | Forms internal aldimine with PLP; covalently modified in the final adduct |

| D-amino acid aminotransferase | Lysine 145 | Forms a covalent bond with the inhibitor-PLP adduct |

Molecular Modeling and Docking Studies

Complementing experimental structural data, computational methods provide a dynamic view of the enzyme-inhibitor interactions and allow for the exploration of energetic and mechanistic details that are often inaccessible through crystallography alone.

Molecular modeling studies have been employed to simulate the conformational changes that occur within the enzyme active site upon the binding of 3-fluoro-D-alanine. These models can predict how the flexibility of the active site accommodates the inhibitor and how the protein structure adapts to the formation of the covalent adduct. For instance, the movement of active site loops or the reorientation of amino acid side chains upon inhibitor binding can be modeled to understand their role in the catalytic and inactivation pathways. These computational approaches help to build a more complete picture of the dynamic events that lead to enzyme inhibition.

Theoretical studies, such as quantum mechanics/molecular mechanics (QM/MM) calculations, have been instrumental in elucidating the detailed reaction mechanism of enzyme inactivation by 3-fluoro-D-alanine. These methods allow for the calculation of the energy barriers for each step of the proposed pathway, from the initial formation of the Michaelis complex to the final covalent adduct. For alanine racemase, theoretical models have supported a mechanism involving the formation of a quinonoid intermediate, followed by the elimination of hydrogen fluoride to form a reactive aminoacrylate intermediate. This intermediate then covalently modifies a key active site residue, leading to irreversible inactivation. These computational analyses provide a detailed, step-by-step understanding of the chemical transformations occurring within the enzyme's active site.

Spectroscopic Characterization of Enzyme-Inhibitor Complexes (e.g., UV-Vis Spectroscopy of Chromophores)

Spectroscopic techniques provide valuable information about the electronic and structural properties of the enzyme-inhibitor complex, particularly the chromophoric PLP cofactor. UV-Vis spectroscopy is a powerful tool for monitoring the changes in the electronic environment of the PLP cofactor during the course of the inactivation reaction. The native PLP enzyme typically exhibits an absorbance maximum around 420 nm, corresponding to the internal aldimine. Upon binding of 3-fluoro-D-alanine and subsequent reaction, distinct spectral changes are observed. The formation of the quinonoid intermediate is often associated with the appearance of a new absorbance band at longer wavelengths, typically around 500 nm. The final, stable adduct also possesses a characteristic UV-Vis spectrum, which can be used to confirm the completion of the inactivation process. These spectroscopic signatures provide real-time kinetic information and serve as a crucial diagnostic tool for studying the mechanism of inhibition.

| Species | Absorbance Maximum (nm) | Interpretation |

| Native PLP-enzyme | ~420 | Internal aldimine |

| Quinonoid intermediate | ~500 | Transient species in the inactivation pathway |

| Final adduct | Varies | Stable, inactivated enzyme-inhibitor complex |

Biological Impact on Bacterial Peptidoglycan Biosynthesis and D Amino Acid Metabolism

Essential Role of D-Alanine and D-Alanyl-D-Alanine in Bacterial Cell Wall Assembly

The structural integrity of most bacterial cell walls is maintained by a unique polymer called peptidoglycan. This macromolecule forms a mesh-like sacculus around the cytoplasmic membrane, protecting the cell from osmotic lysis and physical stress. A key and often indispensable component of peptidoglycan is the D-amino acid, D-alanine.

The synthesis of peptidoglycan precursors occurs in the cytoplasm. youtube.com A critical step in this process is the formation of the dipeptide D-alanyl-D-alanine. pathbank.org This reaction is catalyzed by the ATP-dependent enzyme D-alanyl-D-alanine ligase (Ddl). nih.govuniprot.org The resulting D-alanyl-D-alanine dipeptide is then added to the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide, forming the pentapeptide precursor UDP-MurNAc-L-Ala-D-Glu-meso-DAP-D-Ala-D-Ala. frontiersin.org This precursor is subsequently transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan network. youtube.com

The terminal D-alanyl-D-alanine moiety is crucial for the final stages of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links adjacent peptide side chains. frontiersin.org This cross-linking provides the rigidity and strength of the cell wall. The significance of D-alanyl-D-alanine is highlighted by the mechanism of action of vancomycin, an antibiotic that binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby sterically hindering the transglycosylation and transpeptidation steps of cell wall assembly. frontiersin.org

Disruption of Peptidoglycan Precursor Synthesis through Enzyme Inhibition

3-Fluoro-D-alanine, the active component of 3-Fluoro-D-(2-2H)alanine benzenesulphonate, acts as a potent inhibitor of key enzymes in the D-alanine metabolic pathway, thereby disrupting the synthesis of peptidoglycan precursors.

One of the primary targets of 3-fluoro-D-alanine is alanine (B10760859) racemase (Alr). This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the interconversion of L-alanine and D-alanine, providing the necessary D-alanine for peptidoglycan synthesis. nih.govdrugbank.com 3-Fluoro-D-alanine is known to be a potent inhibitor of this enzyme. nih.gov The inactivation of alanine racemase by β,β,β-trifluoroalanine, a related compound, involves the loss of two fluoride (B91410) ions and the formation of a stable monofluoro enzyme adduct, covalently modifying the PLP cofactor. drugbank.com This irreversible inhibition depletes the intracellular pool of D-alanine, starving the subsequent enzymes in the pathway.

Another critical enzyme targeted is D-alanyl-D-alanine ligase (Ddl). This enzyme is responsible for the synthesis of the D-alanyl-D-alanine dipeptide. The antibiotic D-cycloserine, a structural analog of D-alanine, is a known inhibitor of both alanine racemase and D-alanyl-D-alanine ligase. nih.govresearchgate.net It is plausible that 3-fluoro-D-alanine also exhibits inhibitory activity against Ddl, further disrupting the supply of the essential D-Ala-D-Ala dipeptide.

The inhibition of these enzymes leads to a reduction in the availability of peptidoglycan precursors, compromising the integrity of the bacterial cell wall and ultimately leading to cell lysis.

Table 1: Enzymes Inhibited by D-alanine Analogs

| Enzyme | Function | Inhibitor Class | Mechanism of Inhibition |

|---|---|---|---|

| Alanine Racemase (Alr) | Converts L-alanine to D-alanine | D-alanine analog | Covalent adduct formation with PLP cofactor |

Studies on Incorporation of D-Amino Acid Probes into Peptidoglycan

Fluorescently labeled D-amino acid analogs have emerged as powerful probes to study the dynamics of bacterial cell wall synthesis. These probes, including those structurally similar to 3-fluoro-D-alanine, are incorporated into the peptidoglycan, allowing for the visualization of active sites of cell wall assembly.

Studies using a fluorinated D-alanine analog, [19F]3,3,3-trifluoro-d-alanine (d-[19F]-CF3-ala), have demonstrated its robust incorporation into the peptidoglycan of Escherichia coli. acs.org This incorporation is mediated by L,D-transpeptidases and D,D-transpeptidases, which are responsible for forming the peptide cross-links in the cell wall. acs.orgnih.gov The analysis of the resulting muropeptides by HPLC and mass spectrometry confirmed that the fluorinated alanine analog was integrated into the peptidoglycan structure. nih.gov

Interestingly, the efficiency of incorporation can vary between different bacterial species. For instance, the accumulation of d-[18F]-CF3-ala, the radiolabeled version of the trifluoro-d-alanine, was found to be higher in Gram-negative bacteria like E. coli compared to several Gram-positive pathogens. acs.orgnih.gov This difference may be attributed to the substrate specificity of the transpeptidases in different bacterial species. acs.org These findings suggest that the incorporation of 3-fluoro-D-alanine into the peptidoglycan is a key aspect of its biological impact.

Cellular Assays for Investigating Inhibition of Bacterial Growth and Peptidoglycan Synthesis

A variety of cellular assays are employed to investigate the inhibition of bacterial growth and peptidoglycan synthesis by compounds like 3-fluoro-D-alanine. These assays provide valuable insights into the compound's mechanism of action and its efficacy as an antimicrobial agent.

More sophisticated methods like Förster resonance energy transfer (FRET)-based assays allow for the real-time monitoring of peptidoglycan synthesis. nih.govelifesciences.org These assays utilize fluorescently labeled lipid II precursors. When these precursors are incorporated into the growing peptidoglycan chain by transglycosylases and transpeptidases, the donor and acceptor fluorophores come into close proximity, resulting in a FRET signal. nih.govelifesciences.org Inhibitors of these enzymes will disrupt this process and lead to a decrease in the FRET signal.

High-Performance Liquid Chromatography (HPLC) is another powerful technique used to analyze the effects of inhibitors on peptidoglycan structure. nih.gov In this method, bacterial cells are treated with the inhibitor, and their peptidoglycan is isolated and digested into smaller fragments called muropeptides. These muropeptides are then separated and analyzed by HPLC, allowing for the detection of any changes in the peptidoglycan composition, such as the incorporation of D-amino acid analogs. nih.gov

D-Amino Acid Metabolism in Bacterial Systems

Bacteria possess a diverse and crucial metabolism for D-amino acids, which extends beyond their role in peptidoglycan synthesis. nih.gov While L-amino acids are the primary building blocks of proteins, D-amino acids are key players in cell wall structure, biofilm formation, and signaling. nih.gov

The primary route for the synthesis of D-amino acids in bacteria is through the action of racemases , which convert L-amino acids to their D-enantiomers. nih.gov Alanine racemase is a prominent example, providing the D-alanine necessary for peptidoglycan. nih.gov

Bacteria can also metabolize D-amino acids. For instance, D-amino acid dehydrogenases can oxidize D-amino acids to their corresponding α-keto acids. pathbank.org In the context of 3-fluoro-D-alanine, studies on the related compound fludalanine (B1672869) (2-2H-3-fluoro-D-alanine) have shown that its primary metabolism involves oxidation to fluoropyruvate. nih.gov This fluoropyruvate is then rapidly reduced to fluorolactate. nih.gov

The metabolism of fluorinated D-alanine analogs in mammalian systems is noteworthy. The mammalian enzyme D-amino acid oxidase (DAAO) can oxidize D-amino acids. However, studies with [19F]3,3,3-trifluoro-d-alanine have shown that it is a poor substrate for DAAO. acs.org This reduced metabolism by mammalian enzymes is a desirable characteristic for a potential antibacterial agent, as it could lead to higher specificity for bacterial targets and lower host toxicity.

Stereochemical Fidelity and Specificity in Biological Interactions of 3 Fluoro D Alanine

Importance of D-Configuration for Enzyme Recognition and Activity

The D-configuration of amino acids plays a crucial role in various biological processes, particularly in bacteria where D-alanine is an essential component of the peptidoglycan cell wall. nih.gov Enzymes involved in these pathways have evolved to specifically recognize and utilize D-isomers.

D-amino acid transaminases (D-AAT), for instance, are enzymes that catalyze the transfer of an amino group from a D-amino acid to a α-keto acid. japtronline.com These enzymes are highly stereoselective, meaning they preferentially bind and act upon D-enantiomers. japtronline.com The active site of D-AAT is structured to accommodate the specific spatial arrangement of the D-amino acid's carboxyl group, amino group, and side chain. nih.govmdpi.com This precise fit ensures that only D-isomers are correctly oriented for catalysis. The interaction between the substrate's α-carboxylate group and specific residues within the active site is a key recognition element. japtronline.com

Similarly, D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. nih.govchegg.com This enzyme exhibits absolute stereoselectivity, meaning it will not oxidize L-amino acids. chegg.com The active site of DAAO creates a specific binding pocket where the D-amino acid is held in a precise orientation for the hydride transfer from the α-carbon to the FAD cofactor to occur. chegg.com This strict stereochemical requirement is essential for its physiological roles, which include the metabolism of D-amino acids from the diet and the gut microbiome, as well as the regulation of D-serine levels in the central nervous system. nih.gov

Another critical enzyme is alanine (B10760859) racemase, which interconverts L-alanine and D-alanine. nih.govwikipedia.org This enzyme is vital for providing the necessary D-alanine for bacterial cell wall biosynthesis. nih.gov The active site of alanine racemase contains catalytic residues positioned on either side of the substrate's α-carbon, allowing for the removal and addition of a proton from either face of the molecule, thus facilitating the inversion of stereochemistry. rcsb.org The specific geometry of the active site ensures that it can bind both L- and D-alanine to catalyze their interconversion.

The absolute requirement for the D-configuration in these enzymatic reactions highlights the high degree of stereochemical fidelity in biological systems. Any deviation from this configuration, such as the presence of an L-enantiomer, would result in a non-productive binding event, where the substrate does not align correctly for the chemical reaction to proceed.

Stereospecificity of Enzyme Active Sites Towards Halogenated Alanine Analogues

The introduction of a halogen atom, such as fluorine, into an amino acid can significantly influence its interaction with enzyme active sites. The size, electronegativity, and bond strength of the halogen atom can alter the electronic properties and conformation of the molecule, thereby affecting its recognition and processing by enzymes.

Studies on D-amino acid oxidase have shown that fluorination can affect substrate suitability. For example, d-[19F]-CF3-ala has been demonstrated to be a poor substrate for mammalian D-amino acid oxidase. nih.gov This suggests that the presence of multiple fluorine atoms can hinder the catalytic process, possibly by altering the electronic environment of the substrate or by affecting the release of the product from the active site. However, the presence of trifluoro-D-alanine has been shown to increase the thermal stability of human DAAO, indicating a binding interaction does occur. nih.gov

With respect to alanine racemase, halogenated alanines can act as inhibitors. For instance, β-fluoroalanine and β,β,β-trifluoroalanine are known inhibitors of this enzyme. nih.gov The mechanism of inhibition often involves the formation of a stable covalent adduct with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor within the active site. nih.gov The electronegative fluorine atom can facilitate the elimination of a proton, leading to the formation of a reactive intermediate that permanently inactivates the enzyme.

The stereospecificity of D-amino acid transaminases towards halogenated substrates is also a critical factor. The active site must not only recognize the D-configuration but also tolerate the presence of the halogen atom on the side chain. The successful enzymatic synthesis of D-3-fluoroalanine from 3-fluoropyruvate using ω-transaminases demonstrates that the active sites of these enzymes can indeed accommodate a fluorinated side chain and maintain their stereoselectivity. core.ac.uk

The following table summarizes available kinetic data for the interaction of fluorinated alanine analogues with relevant enzymes:

| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value | Source |

| D-Amino Acid Oxidase (fusion protein) | rac-3-fluoroalanine | kcat | 47.1 s⁻¹ | nih.gov |

| Alanine Racemase (Staphylococcus aureus) | D-Alanine | Km | 1.1 ± 0.2 mM | nih.gov |

| Alanine Racemase (Staphylococcus aureus) | L-Alanine | Km | 1.0 ± 0.1 mM | nih.gov |

| Alanine Racemase (Staphylococcus aureus) | D-Alanine | kcat | 1100 ± 50 min⁻¹ | nih.gov |

| Alanine Racemase (Staphylococcus aureus) | L-Alanine | kcat | 2100 ± 100 min⁻¹ | nih.gov |

Note: A specific Ki value for the inhibition of alanine racemase by 3-Fluoro-D-alanine was not found in the searched literature. However, it is established as an inhibitor.

The structural basis for this stereospecificity lies in the precise arrangement of amino acid residues within the enzyme's active site. For D-amino acid transaminases, the active site is shaped to form specific interactions with the D-isomer of the substrate. nih.govmdpi.com For halogenated analogues, the active site must be able to accommodate the larger and more electronegative halogen atom without disrupting the critical binding interactions required for catalysis. The ability of certain enzymes to process these analogues highlights their inherent flexibility and has been exploited for the biocatalytic production of valuable chiral compounds. core.ac.uk

Advanced Analytical and Biophysical Methodologies for Research on 3 Fluoro D 2 2h Alanine

Mass Spectrometry-Based Approaches for Metabolite Identification and Quantification (e.g., Fluoropyruvate, Fluorolactate)

Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), is a cornerstone for metabolomic analysis of 3-Fluoro-D-(2-2H)alanine (also known as fludalanine). The primary metabolism of fludalanine (B1672869) involves its oxidation to fluoropyruvate (FP), which is then rapidly reduced to fluorolactate (FL), the major organic fluoride (B91410) metabolite found in laboratory animals. nih.gov

Gas-liquid chromatographic chemical ionization mass spectrometric assays have been specifically developed to quantify these key metabolites. nih.gov While fluorolactate is the main metabolite detected in circulation, fluoropyruvate is found in urine, though its recovery is typically low due to its rapid conversion to fluorolactate. nih.gov For robust analysis, especially at trace levels in complex matrices like water or biological fluids, LC coupled with tandem mass spectrometry (LC-MS/MS) is often employed. nih.govnih.gov This technique offers high sensitivity and selectivity, allowing for reliable identification and quantification. nih.govthermofisher.com

The analysis of small, polar analytes like fluorinated organic acids can be challenging. To overcome this, chemical derivatization is often used to convert them into more volatile or ionizable forms suitable for GC-MS or LC-MS/MS analysis. rsc.orgnih.govmdpi.com For instance, derivatization of fluoroacetate (B1212596) with 3-nitroaniline (B104315) has been used for its determination in milk samples. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which significantly increases confidence in the identification of unknown metabolites by enabling the differentiation of analytes with very similar molecular weights. news-medical.net The use of selected ion monitoring (SIM) in MS detection enhances sensitivity, making it possible to detect compounds at very low concentrations. thermofisher.com

| Technique | Analyte | Matrix | Key Features | Reference(s) |

| GC-CI-MS | Fluoropyruvate (FP), Fluorolactate (FL) | Serum, Urine | Developed for primary metabolites of fludalanine. FL is the predominant circulating metabolite. | nih.gov |

| LC-MS/MS | Fluoroacetate Anion (FAA) | Potable Water | Direct aqueous injection, no derivatization. Uses ESI in negative mode. LOD of 0.4 µg/L. | nih.govnih.gov |

| GC-MS/MS & LC-MS/MS | Monofluoroacetate (MFA) | Milk, Milk Powder | Requires derivatization with 3-nitroaniline. Achieves very low limits of quantification (LOQs). | rsc.org |

| HPLC-MS/MS | 3-Bromopyruvate (related α-keto acid) | Rat Plasma | Requires precolumn derivatization for MS detection. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies (e.g., 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the structural and mechanistic aspects of 3-fluoro-D-alanine's interactions with biomolecules. Fluorine-19 (¹⁹F) NMR is particularly powerful due to the favorable properties of the ¹⁹F nucleus: it has a spin of 1/2, constitutes 100% of natural fluorine, and possesses a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments. biophysics.orgwikipedia.org

A key advantage of ¹⁹F NMR is its vast chemical shift range, which is significantly larger than that of proton (¹H) NMR. biophysics.orgwikipedia.org This wide dispersion minimizes signal overlap and allows for the resolution of individual fluorine signals within a large protein, providing a sensitive probe for changes in the local environment of each fluorinated residue. biophysics.orgillinois.edu Consequently, ¹⁹F NMR can be used to monitor structural and conformational changes in a target protein that occur upon ligand binding. biophysics.orgillinois.edu The chemical shifts of ¹⁹F nuclei are highly sensitive to factors like electrostatic fields and side-chain conformation. illinois.edu

Beyond static structural information, ¹⁹F NMR can provide quantitative data on the rates of dynamic processes, such as conformational changes and ligand exchange. biophysics.org It has been used to directly observe the enzymatic conversion of 3-fluoropyruvate into 3-fluoroalanine and trifluoropyruvate into trifluoroalanine. nih.gov Furthermore, researchers have successfully used ¹⁹F NMR to confirm the incorporation of fluorinated amino acids, including 3-fluoroalanine, into proteins, demonstrating large chemical shift dispersions that are indicative of successful integration into the protein structure. nih.gov

| ¹⁹F NMR Application | Information Obtained | Key Advantages | Reference(s) |

| Protein Structural Studies | Conformational changes upon ligand binding. | High sensitivity of ¹⁹F chemical shifts to local environment; large chemical shift range reduces signal overlap. | biophysics.orgillinois.edunih.gov |

| Mechanistic Studies | Monitoring enzymatic reactions in real-time (e.g., synthesis of FAla from FPyr). | Direct detection of fluorinated substrates and products. | nih.gov |

| Dynamic Processes | Quantitative rates of conformational change and ligand exchange. | Sensitivity of NMR experiments to processes that interchange spin environments. | biophysics.org |

| Protein Incorporation | Confirmation of fluorinated amino acid incorporation into protein sequences. | Provides clean spectra with large chemical shift dispersion for incorporated residues. | nih.gov |

Enzyme Kinetics and Spectrophotometric Assays for Characterizing Inhibition

Understanding the inhibitory power of 3-fluoro-D-alanine against its target enzymes, such as alanine (B10760859) racemase, relies on detailed enzyme kinetic studies. nih.gov Spectrophotometric and fluorometric assays are commonly used for high-throughput screening and characterization of enzyme inhibitors. researchgate.netnih.gov These assays are typically designed as coupled reactions where the product of the target enzyme is converted into a readily detectable substance.

For alanine racemase, which converts D-alanine to L-alanine, one common assay couples this reaction to L-alanine dehydrogenase. nih.gov The L-alanine produced by the racemase is deaminated by the dehydrogenase, a process that concurrently reduces NAD⁺ to NADH. The formation of NADH can be continuously monitored by the increase in fluorescence (excitation at ~340 nm, emission at ~460 nm) or absorbance at 340 nm. nih.gov An alternative assay measures the conversion of L-alanine to D-alanine. researchgate.net The resulting D-alanine serves as a substrate for D-amino acid oxidase, which produces hydrogen peroxide (H₂O₂). The H₂O₂ can then be used by horseradish peroxidase to oxidize a dye, leading to a colored or fluorescent product that is easily quantified. researchgate.net

These assays allow for the determination of key kinetic parameters that describe the enzyme's efficiency and its interaction with inhibitors. nih.govnih.gov These include the Michaelis constant (Kₘ), which reflects the substrate concentration at half-maximal velocity, and the maximal velocity (Vₘₐₓ). youtube.comyoutube.com For inhibitors, parameters like the half-maximal inhibitory concentration (IC₅₀) are determined. The type of inhibition (e.g., competitive, uncompetitive, or non-competitive) can be elucidated by analyzing how these parameters change in the presence of the inhibitor. youtube.comyoutube.com For example, a competitive inhibitor increases the apparent Kₘ without affecting Vₘₐₓ, as its effect can be overcome by high substrate concentrations. youtube.com

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (units/mg) | kcat/Kₘ (s⁻¹mM⁻¹) | Reference(s) |

| Vibrio proteolyticus Alanine Dehydrogenase | Pyruvate (B1213749) | 0.29 | ~1.7 U/mg | 597 | nih.gov |

| Vibrio proteolyticus Alanine Dehydrogenase | 3-Fluoropyruvate | 0.18 | ~0.08 U/mg | 46 | nih.gov |

| Streptococcus iniae Alanine Racemase | L-Alanine | 33.11 | 2426 | - | nih.gov |

| Streptococcus iniae Alanine Racemase | D-Alanine | 14.36 | 963.6 | - | nih.gov |

Future Directions in Academic Research on Halogenated Alanine Analogues

Rational Design of Next-Generation Mechanism-Based Inhibitors

The rational design of mechanism-based inhibitors, also known as suicide substrates, is a key strategy in drug development that leverages the catalytic mechanism of a target enzyme to activate an otherwise inert molecule into a reactive species. nih.gov This approach is particularly effective for pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which are crucial for a vast array of metabolic processes, including amino acid metabolism, and are attractive targets for antimicrobial and other therapeutic agents. osti.govnih.govtandfonline.com Halogenated alanine (B10760859) analogues are excellent candidates for this strategy.

Future research will focus on several key areas:

Leveraging Structural Biology: A deep understanding of the three-dimensional structure of target enzymes is fundamental. High-resolution crystal structures of enzymes complexed with inhibitors provide invaluable insights into binding modes and the catalytic steps leading to inactivation. nih.govacs.org For example, structural analysis of ornithine aminotransferase (OAT) with an inhibitor revealed the formation of a ternary adduct, clarifying the enamine mechanism of inactivation. osti.govnih.gov Future work will utilize advanced techniques like cryo-electron microscopy (cryo-EM) and computational modeling to predict and validate inhibitor binding at the atomic level. researchgate.net

Computational and AI-Driven Design: Integrating computational methods is essential for accelerating the design process. itmedicalteam.pl Molecular docking, virtual screening, and molecular dynamics simulations can predict the binding affinity and reactivity of novel inhibitor candidates before their synthesis, saving time and resources. acs.orgnih.gov Artificial intelligence and machine learning algorithms can analyze vast datasets of enzyme structures and inhibitor activities to identify novel scaffolds and predict mutation outcomes, guiding the design of inhibitors with enhanced properties. researchgate.net

The design process for these next-generation inhibitors often involves a multi-stage workflow, as illustrated below.

| Stage | Objective | Methods & Techniques | Example from Research |

|---|---|---|---|

| 1. Target Identification & Structural Analysis | Select a target enzyme and obtain its 3D structure. | X-ray Crystallography, Cryo-EM, NMR Spectroscopy. | Solving the crystal structure of an enzyme like alanine racemase to identify key active site residues. researchgate.net |

| 2. In Silico Screening & Design | Identify and design potential inhibitor scaffolds computationally. | Molecular Docking, Virtual Screening, Pharmacophore Modeling, AI/Machine Learning. itmedicalteam.plnih.gov | Using structure-based pharmacophores to screen compound libraries for new MurD ligase inhibitors. acs.org |

| 3. Chemical Synthesis | Synthesize the designed inhibitor candidates. | Organic Synthesis, Biocatalysis. | Development of synthetic routes to create novel α-l-arabinofuranosidase inhibitors based on aza-sugar scaffolds. acs.orgnih.gov |

| 4. Kinetic & Mechanistic Evaluation | Determine the inhibitor's potency, mechanism, and rate-limiting steps. | Steady-State and Pre-Steady-State Kinetics, Mass Spectrometry. | Determining the individual microscopic rate constants of inactivation for an inhibitor of the enzyme BioA. nih.gov |

| 5. Iterative Optimization | Rationally modify the inhibitor to improve its properties based on previous findings. | Structure-Activity Relationship (SAR) Studies, Re-synthesis, and Re-evaluation. | Modifying an inhibitor scaffold to target the rate-limiting step, resulting in a nearly optimal inactivation rate. nih.gov |

Development of 3-Fluoro-D-(2-²H)alanine and Analogues as Biochemical Probes

Beyond their therapeutic potential, halogenated and isotopically labeled amino acids are powerful tools for biochemical research. The specific compound 3-Fluoro-D-(2-²H)alanine combines two key features—a fluorine atom and a deuterium (B1214612) atom—making it a uniquely valuable probe for studying enzyme mechanisms and metabolic pathways. acs.orgnih.govresearchgate.net

Deuterium as a Mechanistic Probe: The substitution of a hydrogen atom at the α-carbon with deuterium (²H) introduces a heavier, stable isotope. This labeling is instrumental for several reasons. Deuterated amino acids can be used to probe enzyme mechanisms through kinetic isotope effect (KIE) studies, where the heavier isotope can slow down reactions in which the C-H bond is broken. nih.gov Furthermore, deuterium labeling is invaluable for nuclear magnetic resonance (NMR) spectroscopy, as it can simplify complex proton NMR spectra and improve signal resolution in protein structure analysis. nih.govrsc.org Enzymatic methods are being developed for the efficient, site-selective deuteration of amino acids, operating directly on the free amino acid to achieve hydrogen-deuterium exchange. acs.orgnih.gov

Fluorine as an NMR Probe: The ¹⁹F nucleus is 100% naturally abundant, has a spin of ½, and is highly sensitive in NMR experiments, making it an excellent "spy" to report on the molecular environment. researchgate.netnih.gov Incorporating a fluorine atom into a molecule like 3-fluoro-D-alanine allows researchers to use ¹⁹F NMR to track the molecule's fate as it is processed by enzymes. nih.gov This has been used to study enzyme stereochemistry and pi-facial selectivity, as different isomers of fluorinated substrates can produce distinct signals upon enzymatic transformation. nih.gov This technique is particularly well-suited for high-throughput screening of enzyme inhibitors. nih.gov

The development of these dual-labeled probes will enable sophisticated experiments to track metabolites, evaluate enzyme mechanisms, and facilitate structural analysis with unprecedented detail. nih.gov

Q & A

Q. What computational approaches are suitable for predicting the compound’s bioavailability and blood-brain barrier (BBB) penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.